N-Hydroxy-N-(4-methylphenyl)formamide
Description
N-Hydroxy-N-(4-methylphenyl)formamide is a hydroxamic acid derivative featuring a formamide backbone with a hydroxy group (-OH) and a 4-methylphenyl substituent attached to the nitrogen atom.
Crystallographic studies of related compounds (e.g., N-(4-methylphenyl)formamide) reveal that the formamide group forms dihedral angles with aromatic rings (~32°), stabilized by intermolecular N-H···O hydrogen bonds and weak C-H···O interactions . These structural features likely influence solubility, melting points, and crystalline packing in the target compound.
Properties
CAS No. |
73747-07-6 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6,11H,1H3 |
InChI Key |
KBXDIIFBLGEOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(4-methylphenyl)formamide typically involves the reaction of 4-methylphenylamine with formic acid and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-methylphenylamine} + \text{formic acid} + \text{hydrogen peroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-(4-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted formamides or other derivatives.
Scientific Research Applications
N-Hydroxy-N-(4-methylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(4-methylphenyl)formamide involves its interaction with specific molecular targets. The hydroxy group and the formamide moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The electronic nature of substituents on the aryl rings significantly impacts the physicochemical properties of formamide derivatives. Key comparisons include:
Table 1: Substituent Effects on Infrared (IR) Spectroscopy and Reactivity
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) groups reduce electron density on the formamide nitrogen, lowering C=O IR frequencies (e.g., 1677 cm⁻¹ in nitro-substituted analogs) . These groups may also hinder nucleophilic reactions.
- N-Hydroxy Group: Introduces hydrogen-bond donor capacity, which may enhance solubility in polar solvents or influence crystal packing, as seen in related hydroxamic acids .
Insights :
- Palladium-mediated cross-coupling generally yields >60% for diarylformamides, though steric hindrance from bulky substituents (e.g., nitro groups) may reduce efficiency .
- Formylation steps using formic acid or acetic anhydride are high-yielding (>70%) but require careful purification via chromatography or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
